4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine (CAS 2549036-37-3) is a synthetic heterocyclic compound of molecular formula C16H22N6S and molecular weight 330.5 g/mol, belonging to the piperazinylpyrimidine class. This class has been explored for kinase inhibition and chemokine receptor antagonism, with published antitumor, anti-inflammatory, and CNS applications.

Molecular Formula C16H22N6S
Molecular Weight 330.5 g/mol
CAS No. 2549036-37-3
Cat. No. B6441755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
CAS2549036-37-3
Molecular FormulaC16H22N6S
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCCC1=CC(=NC(=N1)SC)N2CCN(CC2)C3=NC=CC(=N3)C
InChIInChI=1S/C16H22N6S/c1-4-13-11-14(20-16(19-13)23-3)21-7-9-22(10-8-21)15-17-6-5-12(2)18-15/h5-6,11H,4,7-10H2,1-3H3
InChIKeyDQTJBWPKRWYCSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine: Procurement-Relevant Identity for a Bis-pyrimidine Piperazine Research Candidate


4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine (CAS 2549036-37-3) is a synthetic heterocyclic compound of molecular formula C16H22N6S and molecular weight 330.5 g/mol, belonging to the piperazinylpyrimidine class [1]. This class has been explored for kinase inhibition and chemokine receptor antagonism, with published antitumor, anti-inflammatory, and CNS applications [2][3]. Structurally, it features a central pyrimidine ring bearing a 4-ethyl and 2-methylsulfanyl groups, connected via a piperazine linker to a terminal 4-methylpyrimidin-2-yl moiety. This arrangement distinguishes it from numerous closely related in-class analogs that differ only in the position or nature of substituents on the terminal pyrimidine ring.

Procurement Risk: Why Regioisomeric and Scaffold Analogs of 4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine Are Not Interchangeable


Substituting this compound with the 5-methylpyrimidin-2-yl regioisomer (CAS 2548985-63-1) or the thieno[2,3-d]pyrimidine congener (CAS 1050207-75-4) carries unrecognized risk. The thieno[2,3-d]pyrimidine variant demonstrates 5-HT3 receptor antagonism with Ki = 67 nM [1], a target unlikely to be engaged by the bis-pyrimidine scaffold. The regioisomer (4-methyl vs. 5-methyl) alters the electronic distribution of the terminal pyrimidine ring, which can redirect hydrogen-bonding and π-stacking interactions with biological targets [2]. Until direct comparative data emerge for this compound, no generic substitution can be considered scientifically equivalent for binding or functional assays.

Quantitative Differentiation Evidence for 4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine


Regioisomeric Differentiation: 4-Methylpyrimidin-2-yl vs. 5-Methylpyrimidin-2-yl Substitution as a Determinant of Target Engagement

The target compound bears a 4-methylpyrimidin-2-yl group on the piperazine ring, whereas its closest commercially available regioisomer (CAS 2548985-63-1) bears a 5-methylpyrimidin-2-yl group. Published SAR for piperazinylpyrimidine kinase inhibitors demonstrates that the position and electronic nature of substituents on the terminal heteroaryl ring critically modulate kinase selectivity profiles [1]. In the Shallal and Russu series, compounds 4, 15, and 16 showed distinct selectivity for PDGFR, CK1, and RAF kinase subfamilies, with compound 4 exhibiting preferential binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. The 4-methyl substitution places the methyl group para to the pyrimidine–piperazine attachment, altering the electron density on the ring nitrogens compared to the 5-methyl (meta) isomer, which can redirect hydrogen-bonding interactions with kinase hinge regions.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor Design

Scaffold Divergence: Pyrimidine Core vs. Thieno[2,3-d]pyrimidine Core — Receptor Selectivity Implications

The closest structurally characterized analog with published quantitative data is 6-ethyl-4-(4-methyl-1-piperazinyl)-2-(methylthio)-thieno[2,3-d]pyrimidine (compound 32), which acts as a competitive 5-HT3 receptor antagonist with Ki = 67 nM in guinea pig colon assays and shows selectivity over 5-HT4 receptors [1]. The target compound replaces the electron-rich thieno[2,3-d]pyrimidine core with a pyrimidine ring bearing a 4-methylpyrimidin-2-yl substituent. The thieno-fused system provides π-electron density critical for 5-HT3 receptor binding, as confirmed by molecular docking studies in the same publication [1]. The bis-pyrimidine scaffold of the target compound presents a fundamentally different pharmacophore: the terminal 4-methylpyrimidin-2-yl group introduces an additional nitrogen capable of acting as a hydrogen-bond acceptor, absent in the thieno analog.

Receptor Pharmacology 5-HT3 Antagonism Scaffold Hopping

Kinase Profiling Potential: Piperazinylpyrimidine Class Evidence for PDGFR/CK1/RAF Selectivity vs. S6K1-Targeted Analogs

The piperazinylpyrimidine class includes both the kinase-selective compounds identified by Shallal and Russu and the S6K1-specific inhibitor PF-4708671 (Ki = 20 nM, IC50 = 160 nM for S6K1; IC50 = 950 nM for MSK1; minimal activity against 85 other kinases) . Compounds 4, 15, and 16 from Shallal and Russu showed preferential growth inhibition of MDA-MB-468 triple-negative breast cancer cells and selective targeting of PDGFR, CK1, and RAF kinases [1]. Compound 4 demonstrated preferential binding to oncogenic KIT and PDGFRA mutants over wild-type isoforms [1]. The target compound's distinctive 4-methylpyrimidin-2-yl terminal group has not been profiled in either kinase panel, but the structural precedent indicates that piperazinylpyrimidines can achieve narrow kinome selectivity, and the terminal heteroaryl substituent is a key determinant of which kinase subfamily is targeted [1].

Kinase Inhibition Oncology Selectivity Profiling

Predicted Drug-Likeness and Physicochemical Differentiation from Thienopyrimidine and Regioisomeric Analogs

The target compound (C16H22N6S, MW 330.5 g/mol) possesses a molecular weight and heteroatom count consistent with oral drug-likeness guidelines, with a predicted LogP lower than the thieno[2,3-d]pyrimidine analog due to the additional pyrimidine nitrogen atoms [1]. The bis-pyrimidine structure contains six nitrogen atoms versus four in the thieno analog (C14H18N4S2, MW 306.44 g/mol), increasing hydrogen-bond acceptor capacity and potentially improving aqueous solubility [1]. The 2-methylsulfanyl group provides a metabolic soft spot common to both scaffolds, but the terminal 4-methylpyrimidine ring introduces a distinct metabolic profile compared to the thieno-fused system, which is susceptible to cytochrome P450-mediated oxidation [1]. Compared to the 5-methyl regioisomer (CAS 2548985-63-1, also C16H22N6S, MW 330.5 g/mol), the 4-methyl substitution is expected to yield a larger molecular dipole moment, potentially affecting membrane permeability and off-target binding promiscuity.

Drug-likeness Physicochemical Properties Lead Optimization

CCR4 Antagonism Potential: Structural Congruence with Patented Piperazinyl Pyrimidine Chemokine Modulators

U.S. Patent 20150126500 discloses piperazinyl pyrimidine derivatives of formula I as CCR4 antagonists with therapeutic utility in allergic dermatitis, asthma, rheumatoid arthritis, and systemic lupus erythematosus [1]. The generic Markush structure encompasses compounds with a pyrimidine–piperazine–heteroaryl architecture directly analogous to the target compound. The target compound's 4-methylpyrimidin-2-yl terminal group falls within the patent's structural scope, though the specific 4-ethyl-2-methylsulfanyl substitution pattern on the central pyrimidine is not exemplified [1]. By contrast, the thieno[2,3-d]pyrimidine analog (compound 32) is structurally excluded from the CCR4 patent claims due to its fused thiophene ring. This patent-derived evidence supports the hypothesis that the bis-pyrimidine scaffold is compatible with CCR4 target engagement, whereas the thieno analog is not.

Chemokine Receptor CCR4 Antagonism Immuno-Oncology

Evidence-Backed Application Scenarios for 4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine


Kinase Selectivity Screening: A Structurally Novel Entry Point into Piperazinylpyrimidine Kinase Inhibitor Space

Use this compound as a screening candidate in kinase profiling panels (e.g., KINOMEscan) to identify novel kinase targets for the 4-methylpyrimidin-2-yl-substituted piperazinylpyrimidine subclass. The Shallal and Russu (2011) study established that piperazinylpyrimidines can achieve narrow kinome selectivity, with compound 4 showing preferential binding to oncogenic KIT and PDGFRA mutants [1]. This compound's terminal substituent is not represented in published kinase profiling datasets, offering a structurally distinct chemotype for kinase selectivity discovery.

CCR4 Antagonist Development: Rational Entry Based on Patent-Defined Pharmacophore

Deploy this compound as a starting point for CCR4 antagonist optimization programs targeting allergic and autoimmune diseases. U.S. Patent 20150126500 defines the piperazinyl pyrimidine scaffold as competent for CCR4 antagonism [2]. The 4-ethyl-2-methylsulfanyl substitution on the central pyrimidine, combined with the 4-methylpyrimidin-2-yl terminal group, represents a specific, unexplored combination within the patented chemical space.

Negative Control for 5-HT3 Receptor Studies: A Structurally Distinct Analog to Thienopyrimidine Compound 32

Use this compound as a structurally matched negative control in 5-HT3 receptor binding and functional assays alongside compound 32 (thieno[2,3-d]pyrimidine, Ki = 67 nM) [3]. The replacement of the thieno-fused core with a bis-pyrimidine scaffold is predicted to abolish 5-HT3 binding while maintaining similar physicochemical properties, enabling rigorous SAR interpretation.

Chemical Probe for Regioisomer-Dependent Target Engagement Studies

Employ this 4-methylpyrimidin-2-yl compound in parallel with the 5-methyl regioisomer (CAS 2548985-63-1) in unbiased phenotypic or proteomic profiling experiments. Differential biological activity between these two regioisomers can map the structural determinants of target engagement specific to the terminal pyrimidine substitution pattern, generating valuable SAR data for lead optimization programs.

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